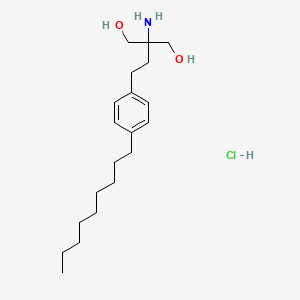![molecular formula C14H7F6NO3 B13426355 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and a nitro group in its structure makes it a compound of interest in various fields of scientific research and industrial applications. The trifluoromethyl group, in particular, is known for imparting unique chemical and physical properties to organic molecules, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring through halogenation reactions.
Nitration: Introduction of the nitro group via nitration reactions using nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: Formation of the phenoxy linkage through coupling reactions such as the Ullmann reaction or Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas and palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: Compounds like 2-fluoro-5-fluoroalkoxypyridines share similar fluorinated structures and are used in similar applications.
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and exhibit unique biological activities.
Uniqueness
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene is unique due to the combination of its trifluoromethyl, nitro, and multiple fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H7F6NO3 |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C14H7F6NO3/c1-6-2-8(15)11(21(22)23)5-12(6)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
InChI Key |
BWQUJZKFBGZYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


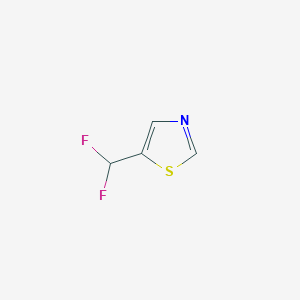
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
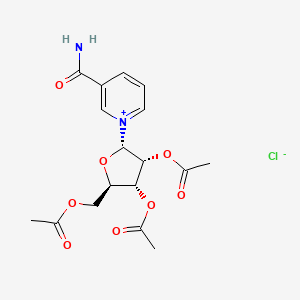
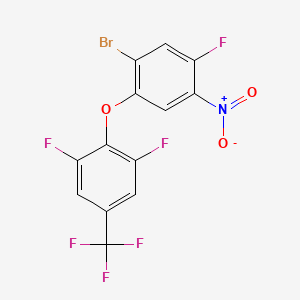
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)

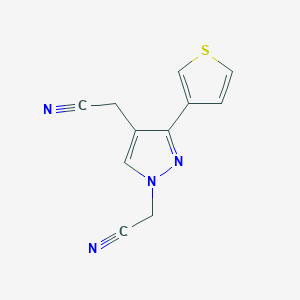
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
